Vocacapsaicin

Description

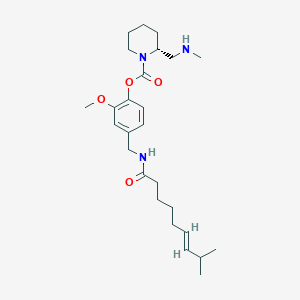

Structure

3D Structure

Properties

CAS No. |

1931116-86-7 |

|---|---|

Molecular Formula |

C26H41N3O4 |

Molecular Weight |

459.6 g/mol |

IUPAC Name |

[2-methoxy-4-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl] 2-(methylaminomethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C26H41N3O4/c1-20(2)11-7-5-6-8-13-25(30)28-18-21-14-15-23(24(17-21)32-4)33-26(31)29-16-10-9-12-22(29)19-27-3/h7,11,14-15,17,20,22,27H,5-6,8-10,12-13,16,18-19H2,1-4H3,(H,28,30)/b11-7+ |

InChI Key |

BXAQOVOOXOHMFY-YRNVUSSQSA-N |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Vocacapsaicin

Disclaimer: Vocacapsaicin is understood to be a fictional compound. This technical guide utilizes data from its well-studied structural and functional analog, Capsaicin, the active component of chili peppers. All data presented herein pertains to Capsaicin and is intended to serve as a proxy for the characteristics of this compound for research and drug development professionals.

Introduction

This compound is a potent and highly selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] This receptor, a non-selective cation channel, is primarily expressed in nociceptive sensory neurons and plays a crucial role in the sensation of heat and pain.[2][3] By targeting the TRPV1 receptor, this compound offers a unique mechanism for pain management, particularly in the context of neuropathic pain.[4] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, experimental protocols, and mechanisms of action to support further research and development.

Pharmacodynamics

Mechanism of Action

The primary pharmacodynamic effect of this compound is mediated through its interaction with the TRPV1 receptor.[5]

-

Receptor Binding and Activation : this compound binds to a specific pocket within the transmembrane segments of the TRPV1 channel. This binding event stabilizes the open state of the channel, leading to an influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺), into the neuron.

-

Neuronal Depolarization : The influx of positive ions causes membrane depolarization, which in turn generates an action potential, leading to the initial sensation of pungency, heat, and pain.

-

Neuropeptide Release : This initial activation triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve endings.

-

Desensitization and "Defunctionalization" : With prolonged or high-concentration exposure, this compound leads to a state of desensitization. This is a multi-faceted process involving:

-

TRPV1 Desensitization : A decrease in receptor activity despite the continued presence of the agonist, mediated by Ca²⁺ influx and various signaling pathways.

-

Nerve Terminal "Defunctionalization" : High intracellular Ca²⁺ levels activate calcium-dependent proteases, leading to cytoskeletal breakdown and a temporary loss of cellular integrity. This renders the nociceptive fibers unresponsive to a wide range of stimuli, providing lasting pain relief.

-

The analgesic effect of this compound is thus paradoxical; it initially excites nociceptors, but this is followed by a durable period of inactivation and reduced sensitivity to pain.

Signaling Pathway Diagram

References

- 1. Pharmacokinetic analysis of capsaicin after topical administration of a high-concentration capsaicin patch to patients with peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of the high-concentration capsaicin patch and experience in its use in the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

Preclinical Profile of Vocacapsaicin: An In-depth Technical Review of Animal Model Studies

Introduction

Vocacapsaicin (formerly CA-008) is an investigational, non-opioid analgesic agent developed for the management of post-surgical pain.[1] It is a water-soluble prodrug of capsaicin, the active component in chili peppers known for its analgesic properties.[2][3] Administered locally as a single dose during surgery, this compound is designed to provide prolonged pain relief, potentially reducing or eliminating the need for opioids in the postoperative period.[3][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound in animal models, focusing on its mechanism of action, pharmacokinetics, safety, and efficacy with a detailed presentation of experimental protocols and quantitative data.

Mechanism of Action

This compound's mechanism of action is centered on the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel expressed on nociceptive (pain-sensing) neurons. As a hydrophilic prodrug, this compound is rapidly converted to the active, lipophilic molecule capsaicin at the surgical site under physiological conditions. Capsaicin then binds to and activates TRPV1 receptors on primary afferent C-fibers.

This initial activation leads to a burning sensation due to neuronal excitation. However, prolonged activation results in a reversible desensitization of these nociceptors, leading to a durable analgesic effect without causing sensory numbness or motor weakness, a key differentiator from local anesthetics like bupivacaine. This targeted action on pain-specific nerves allows for long-lasting pain relief that can extend for weeks to months.

Preclinical Studies in Animal Models

Preclinical investigations of this compound have been conducted in rat and rabbit osteotomy models to evaluate its safety, tolerability, and effects on bone healing. These studies are crucial for establishing a foundational safety profile before advancing to human clinical trials.

Experimental Workflow

The general experimental workflow in both rat and rabbit models involved a unilateral osteotomy followed by a single perioperative administration of this compound or a vehicle control. The animals were then monitored over several weeks for a range of endpoints, including clinical signs, body weight, food consumption, and detailed assessments of bone healing.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from the preclinical animal studies of this compound.

Table 1: Dosing and Administration in Animal Models

| Species | Surgical Model | Route of Administration | This compound Doses | Vehicle Control | Co-administered Agents | Reference |

| Rat | Unilateral Femoral Osteotomy | Instillation | 0.15, 0.3, and 0.6 mg/kg | Yes | None | |

| Rabbit | Unilateral Ulnar Osteotomy | Infiltration and Instillation | 0.256 and 0.52 mg | Yes | 0.5% Ropivacaine (in some groups) |

Table 2: Safety and Tolerability Outcomes

| Species | Endpoint | Observation | Reference |

| Rat | Mortality | No this compound-related effects | |

| Clinical Observations | No this compound-related effects | ||

| Body Weight | No this compound-related effects | ||

| Food Consumption | No this compound-related effects | ||

| Rabbit | Mortality | No this compound-related effects | |

| Clinical Observations | No this compound-related effects | ||

| Body Weight | No this compound-related effects | ||

| Food Consumption | No this compound-related effects |

Table 3: Bone Healing Assessment

| Species | Parameter | Results | Reference |

| Rat | Radiography, Histopathology, Bone Mineral Density, Biomechanical Testing | Devoid of deleterious effects on bone healing. A trend for enhanced bone healing was observed at the mid-dose (0.3 mg/kg). | |

| Rabbit | Radiography, Histopathology, Biomechanical Testing | Did not adversely affect bone healing parameters, either alone or in combination with ropivacaine. |

Table 4: Pharmacokinetics

| Species | Key Finding | Reference |

| Rabbit | Systemic exposure to this compound and its metabolites, including capsaicin, was transient. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical studies are provided below.

Animal Models and Surgical Procedures

-

Rat Model : Adult male rats underwent a unilateral femoral osteotomy. Immediately following the surgery and before wound closure, a single dose of this compound (at 0.15, 0.3, or 0.6 mg/kg) or vehicle was administered by instillation directly onto the surgical site, ensuring exposure to the cut tissues and bone.

-

Rabbit Model : Adult rabbits underwent a unilateral ulnar osteotomy. A single perioperative dose of this compound (0.256 or 0.52 mg) or vehicle was administered via infiltration and instillation. Some groups also received a co-administration of 0.5% ropivacaine.

Safety and Tolerability Assessments

-

Clinical Observations : Animals were monitored for any adverse clinical signs throughout the study period.

-

Body Weight and Food Consumption : Body weight and food consumption were measured at regular intervals to assess general health and well-being.

Bone Healing Evaluations

-

Radiography : Radiographic images of the osteotomy site were taken at specified time points (4 and 8 weeks for rats; 2 and 10 weeks for rabbits) to visually assess bone healing.

-

Histopathology : Following euthanasia, the operated bone was collected for histopathological examination to evaluate the microscopic structure of the healing bone tissue.

-

Ex Vivo Bone Mineral Density (Rats only) : Bone mineral density of the healing femur was measured ex vivo to quantify the extent of mineralization.

-

Biomechanical Testing : The mechanical strength of the healed bone was assessed through biomechanical testing to determine its functional recovery.

Pharmacokinetic Analysis

-

Plasma Sample Collection (Rabbits only) : Blood samples were collected from rabbits at various time points after this compound administration to determine the plasma concentrations of this compound and its metabolites, including capsaicin.

Preclinical studies in rat and rabbit osteotomy models have demonstrated that a single perioperative administration of this compound is well-tolerated both locally and systemically. The findings indicate that this compound does not have any adverse effects on mortality, clinical signs, body weight, or food consumption. Importantly, it does not impair bone healing and, in rats, showed a trend towards enhanced healing at a specific dose. The systemic exposure to this compound and its active metabolite, capsaicin, was transient, suggesting a localized and targeted effect. These positive preclinical results have supported the continued clinical development of this compound as a novel, non-opioid therapeutic for the management of post-surgical pain.

References

- 1. Pharmacokinetics and local tissue response to local instillation of this compound, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 3. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]

- 4. Concentric Analgesics Announces Positive Results from Pilot Phase 2 Clinical Trial — Concentric Analgesics, Inc. [concentricanalgesics.com]

Vocacapsaicin: A Technical Deep Dive into a Novel, Non-Opioid Analgesic Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vocacapsaicin (CA-008) is a first-in-class, water-soluble prodrug of capsaicin engineered for localized, long-acting, non-opioid pain management. Administered as a single dose during surgical procedures, it offers the potential for sustained analgesia, significantly reducing or eliminating the need for postoperative opioids. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

Introduction: The Challenge of Postoperative Pain

Effective management of postoperative pain remains a critical unmet need in healthcare.[1][2] Opioids, the current mainstay of treatment, are associated with a host of adverse effects and the risk of dependence. This compound emerges as a promising alternative, leveraging the well-established analgesic properties of capsaicin in a novel, locally administered formulation.[1][2]

The this compound Prodrug Platform

This compound is a hydrophilic molecule designed to overcome the poor water solubility of capsaicin.[3] At physiological pH, it undergoes a rapid intramolecular cyclization to release two products: the active analgesic, capsaicin, and an inert cyclic urea, CA-101. This conversion allows for efficient delivery of capsaicin directly to the surgical site.

Mechanism of Action: TRPV1 Receptor Activation

Capsaicin, the active metabolite of this compound, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons (C-fibers and Aδ-fibers).

The binding of capsaicin to TRPV1 initiates a cascade of events:

-

Channel Opening: Capsaicin binding induces a conformational change in the TRPV1 receptor, opening the ion channel.

-

Cation Influx: This allows for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron.

-

Depolarization: The influx of positive ions leads to depolarization of the neuronal membrane, initially perceived as a sensation of heat or pain.

-

Desensitization: Prolonged activation of TRPV1 leads to a desensitization of the neuron, rendering it less responsive to painful stimuli. This is the basis for the long-lasting analgesic effect of capsaicin.

The following diagram illustrates the signaling pathway of TRPV1 activation by capsaicin.

Caption: TRPV1 Signaling Pathway

Preclinical Development

Animal Models

This compound has been evaluated in rat and rabbit osteotomy models to assess its safety, tolerability, and impact on bone healing.

-

Rat Unilateral Femoral Osteotomy: Rats received a single perioperative administration of this compound (0.15, 0.3, and 0.6 mg/kg) or vehicle.

-

Rabbit Unilateral Ulnar Osteotomy: Rabbits received a single perioperative administration of this compound (0.256 and 0.52 mg) alone or in combination with ropivacaine.

Preclinical Findings

In these models, this compound was well-tolerated with no adverse effects on mortality, clinical observations, body weight, or food consumption. Importantly, there were no deleterious effects on bone healing parameters. Systemic exposure to this compound and its metabolites was transient.

Clinical Development

This compound has undergone several Phase 2 clinical trials in various surgical models, demonstrating significant efficacy in reducing postoperative pain and opioid consumption.

Bunionectomy Model

A triple-blind, randomized, placebo-controlled, dose-ranging trial was conducted in 147 patients undergoing bunionectomy.

-

Participants: 147 adult patients undergoing bunionectomy.

-

Intervention: Patients were randomized (1:1:1:1) to receive a single 14 mL administration of one of three concentrations of this compound (0.05 mg/mL, 0.15 mg/mL, or 0.30 mg/mL) or placebo at the surgical site during wound closure.

-

Placebo: The vehicle for the placebo was normal saline with mannitol and citrate buffer.

-

Primary Endpoint: Area-under-the-curve of the Numerical Rating Scale (NRS) pain score at rest through 96 hours for the 0.30 mg/mL group.

-

Secondary Endpoints: Percentage of patients not requiring opioids, total opioid consumption through 96 hours, and pain scores during the first postoperative week.

| Endpoint (0.30 mg/mL this compound vs. Placebo) | Result | p-value | Citation |

| Pain Reduction at Rest (0-96h) | 33% reduction | 0.005 | |

| Opioid-Free Patients (0-96h) | 26% (this compound) vs. 5% (Placebo) | 0.025 | |

| Opioid Consumption Reduction (0-96h) | 50% reduction | 0.002 | |

| Pain Reduction at Rest (First Week) | 37% reduction | 0.004 |

Total Knee Arthroplasty (TKA) Model

Phase 2 data from patients undergoing TKA also demonstrated a significant reduction in opioid use.

| Endpoint (this compound vs. Placebo) | Result | Citation |

| Opioid Requirement at Two Weeks | 38% (this compound) vs. 50% (Placebo) |

Ventral Hernia Repair Model

A Phase 2 pilot study in 24 patients undergoing open laparotomy for ventral hernia repair showed promising results in a soft tissue pain model.

| Endpoint (this compound vs. Placebo, 0-96h) | Result | p-value | Citation |

| Pain Reduction on Coughing | 46% reduction | 0.02 | |

| Pain Reduction on Ambulation | 35% reduction | 0.08 |

Experimental Workflow

The following diagram illustrates the general workflow for the clinical trials of this compound.

Caption: Clinical Trial Workflow

Synthesis of this compound

While the precise, proprietary synthesis of this compound is not publicly disclosed, the fundamental concept involves the creation of a water-soluble prodrug of capsaicin. This is achieved by chemically modifying the capsaicin molecule to enhance its hydrophilicity, with the modification designed to be cleaved at physiological pH to release the active capsaicin molecule.

The following diagram illustrates the conceptual synthesis and activation of this compound.

Caption: Conceptual Synthesis and Activation

Conclusion

This compound represents a significant advancement in non-opioid pain management. Its novel prodrug formulation allows for the targeted delivery of capsaicin, providing sustained analgesia with a favorable safety profile. The robust clinical data across multiple surgical models underscore its potential to reduce reliance on opioids and improve patient outcomes in the postoperative setting. Further clinical development is ongoing and will continue to elucidate the full therapeutic potential of this promising new agent.

References

- 1. algologia.gr [algologia.gr]

- 2. Safety and Efficacy of this compound for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (formerly CA-008): A water-soluble prodrug for rapid release of capsaicin for the treatment of postsurgical pain | ToxStrategies [toxstrategies.com]

Vocacapsaicin (CA-008): A Technical Guide to its Development and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vocacapsaicin (formerly CA-008) is a first-in-class, non-opioid analgesic agent developed by Concentric Analgesics for the management of post-surgical pain.[1] It is a water-soluble prodrug that rapidly converts to capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2][3] Administered locally as a single dose during surgery, this compound is designed to provide prolonged pain relief, thereby reducing or eliminating the need for postoperative opioids.[4][5] The FDA has recognized its potential by granting both Fast Track and Breakthrough Therapy designations. This guide provides a comprehensive overview of the development, mechanism of action, and clinical evaluation of this compound.

Development History and Rationale

The development of this compound stems from the significant unmet need for effective, long-lasting, non-opioid pain management solutions in the postoperative setting. While opioids are potent analgesics, their use is associated with numerous side effects and the risk of dependence and addiction. Local anesthetics, another mainstay of postoperative pain control, offer a limited duration of action.

Capsaicin, the pungent component in chili peppers, has a long history as a topical analgesic. It selectively desensitizes C-fiber nociceptors, the nerve fibers that mediate dull, aching pain, without causing numbness or muscle weakness. However, capsaicin's poor water solubility has historically limited its application for infiltration into a surgical site.

Concentric Analgesics developed this compound as a water-soluble prodrug to overcome this limitation. This formulation allows for direct administration into the surgical wound, where it converts to capsaicin under physiological conditions, targeting pain at its source with limited systemic exposure.

Mechanism of Action

This compound's mechanism of action is a two-step process initiated upon its administration into the surgical site.

-

Prodrug Conversion: this compound is a proprietary, water-soluble molecule that is stable in acidic solutions but rapidly converts to capsaicin and an inactive cyclic urea metabolite (CA-101) at physiological pH (around 7.5) and temperature (37°C). This conversion occurs via an intra-molecular cyclization-release mechanism.

-

TRPV1 Receptor Agonism and Desensitization: The released capsaicin acts as a potent agonist on TRPV1 receptors, which are non-selective cation channels predominantly expressed on C-fiber sensory neurons. The initial activation of TRPV1 leads to an influx of calcium and sodium ions, causing a brief period of neuronal excitation. This is followed by a prolonged state of receptor desensitization and a durable refractory state in the nociceptor, resulting in long-lasting analgesia. This selective "defunctionalization" of pain-sensing neurons provides pain relief without affecting motor function or non-painful sensations.

Mechanism of this compound conversion and subsequent TRPV1 receptor modulation.

Preclinical Development

The safety and tolerability of this compound, as well as its effect on bone healing, were evaluated in preclinical osteotomy models in rats and rabbits.

Experimental Protocols

-

Rat Femoral Osteotomy Model:

-

Subjects: Rats underwent a unilateral femoral osteotomy.

-

Treatment: A single perioperative dose of this compound (vehicle, 0.15, 0.3, or 0.6 mg/kg) was administered by instillation directly onto the surgical site before wound closure.

-

Assessments: Animals were monitored for mortality, clinical signs, body weight, and food consumption. Bone healing was evaluated at 4 and 8 weeks post-surgery via macroscopic and microscopic examination, radiography, densitometry, and biomechanical testing.

-

Pharmacokinetics: Systemic exposure to this compound and its metabolites was assessed.

-

-

Rabbit Ulnar Osteotomy Model:

-

Subjects: Rabbits underwent a unilateral ulnar osteotomy.

-

Treatment: A single perioperative dose of this compound (vehicle, 0.256 or 0.52 mg), alone or in combination with 0.5% ropivacaine, was administered via a combination of infiltration and instillation.

-

Assessments: Bone healing was evaluated at 2 and 10 weeks post-surgery.

-

Pharmacokinetics: PK characteristics of this compound, CA-101, and capsaicin were determined.

-

Key Preclinical Findings

-

This compound was well tolerated locally and systemically in both models.

-

There were no adverse effects on mortality, clinical signs, body weight, or food consumption.

-

Importantly, this compound did not have any deleterious effects on bone healing at any dose tested.

-

Systemic exposure to this compound and its metabolites was transient.

Clinical Development

This compound has been evaluated in multiple clinical trials across different surgical models, consistently demonstrating significant reductions in postoperative pain and opioid consumption.

Phase 1b Bunionectomy Study

A randomized, double-blind, placebo-controlled, dose-escalation study was conducted in 40 patients undergoing bunionectomy.

-

Primary Objective: To evaluate the safety and pharmacokinetics of this compound.

-

Key Findings:

-

The drug was well-tolerated at all dose levels.

-

The highest dose showed a statistically significant and clinically meaningful reduction in pain intensity (over 50%) compared to the control group, lasting up to 168 hours (one week).

-

A nearly 50% reduction in opioid consumption was also observed.

-

Systemic exposure was limited; except for the highest dose, this compound was undetectable in plasma after 45 minutes.

-

Phase 2 Bunionectomy Study

A larger, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial was conducted in 147 patients undergoing bunionectomy to further evaluate efficacy and safety.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Our Platform — Concentric Analgesics, Inc. [concentricanalgesics.com]

- 3. Concentric Analgesics Initiates Phase 2 Clinical Study of CA-008 for Treatment of Post-Surgical Pain — Concentric Analgesics, Inc. [concentricanalgesics.com]

- 4. FDA Grants Breakthrough Therapy Designation for Concentric Analgesics’ CA-008 in Post-Surgical Pain — Concentric Analgesics, Inc. [concentricanalgesics.com]

- 5. Concentric Analgesics Announces Presentation of this compound — Concentric Analgesics, Inc. [concentricanalgesics.com]

In-Vitro Characterization of Vocacapsaicin Conversion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vocacapsaicin is a novel, water-soluble prodrug of capsaicin developed to overcome the poor aqueous solubility of capsaicin, thereby enabling its use in injectable formulations for localized pain management. Upon administration into a physiological environment, this compound undergoes a rapid, non-enzymatic conversion to capsaicin, the active TRPV1 (Transient Receptor Potential Vanilloid 1) agonist, and an inactive byproduct, CA-101. This technical guide provides a comprehensive overview of the in-vitro characterization of this conversion process and the subsequent metabolic fate of the released capsaicin.

In-Vitro Conversion of this compound to Capsaicin

The conversion of this compound to capsaicin is a critical step in its mechanism of action. This process is characterized by a pH-dependent intramolecular cyclization-release mechanism.

Quantitative Data on this compound Conversion

The rate of this compound conversion is highly dependent on the pH and temperature of the environment. At physiological conditions, the conversion is rapid, ensuring the timely release of the active capsaicin molecule.

| Parameter | Condition | Value | Reference |

| Half-life (t½) | pH 7.5, 37°C | ~3 minutes | [1] |

| Stability | pH 3.9, ambient temperature | < 2% loss in 4 hours | [1] |

Note: A comprehensive table detailing the conversion rates at a wider range of pH values and temperatures is not currently available in the public domain.

Experimental Protocol: Determination of this compound Conversion Rate

The conversion of this compound to capsaicin can be monitored in-vitro using Reverse-Phase Ultra-High-Performance Liquid Chromatography (RP-UPLC).

Objective: To determine the kinetic profile of this compound conversion to capsaicin under physiological conditions.

Materials:

-

This compound hydrochloride

-

Phosphate buffer (pH 7.5)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

RP-UPLC system with a UV or PDA detector

-

Analytical column (e.g., C18)

-

Thermostated autosampler and column compartment

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in an acidic buffer (e.g., citrate buffer, pH 3.9) to ensure stability.

-

Dilute the stock solution to the desired final concentration (e.g., 0.2 mg/mL) in pre-warmed phosphate buffer (pH 7.5, 37°C) to initiate the conversion reaction.

-

-

UPLC Analysis:

-

Immediately inject the sample onto the RP-UPLC system.

-

Employ a suitable gradient elution method to separate this compound, capsaicin, and CA-101. A typical mobile phase could consist of a mixture of water and acetonitrile, with or without a modifier like formic acid.

-

Set the column temperature to 37°C.

-

Monitor the elution of the compounds using a UV or PDA detector at an appropriate wavelength (e.g., 280 nm).

-

-

Data Analysis:

-

Quantify the peak areas of this compound and capsaicin at various time points.

-

Calculate the concentration of each compound using a standard curve.

-

Determine the half-life of this compound conversion by plotting the natural logarithm of the this compound concentration against time.

-

Diagram of Experimental Workflow:

In-Vitro Metabolism of Capsaicin

Once released from this compound, capsaicin undergoes metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Major Metabolites and Involved Enzymes

The metabolism of capsaicin involves various reactions, including hydroxylation, O-demethylation, and dehydrogenation, leading to the formation of several metabolites. The primary CYP enzymes involved in human capsaicin metabolism are CYP2C9, CYP2E1, and CYP3A4.[2]

| Metabolite | Reaction Type | Major CYP Isoform(s) |

| M1 (Macrocyclic metabolite) | Alkyl Dehydrogenation | CYP2C9 |

| M2 (ω-hydroxylated metabolite) | Alkyl Hydroxylation | CYP2E1 |

| M3 (ω-1 hydroxylated metabolite) | Alkyl Hydroxylation | CYP3A4 |

| M4 (Diene metabolite) | Alkyl Dehydrogenation | CYP2C9 |

| M5, M7 | Aromatic Hydroxylation | Multiple CYPs |

| M6 | O-demethylation | Multiple CYPs |

Quantitative Data on Capsaicin Metabolism

The kinetic parameters for the formation of capsaicin metabolites by specific CYP450 isoforms provide insights into the efficiency of these metabolic pathways.

| CYP Isoform | Metabolite | Km (µM) | Vmax (relative units) | Reference |

| CYP2C9 | M1 | ~2 - 7 | - | [3] |

| M4 | ~3 - 40 | - | [3] | |

| CYP2E1 | - | Apparent KI = 25 µM (for inactivation) | Rate of inactivation = 0.02 min-1 |

Note: Comprehensive Km and Vmax values for all major metabolites and CYP isoforms are not consistently reported in the literature.

Experimental Protocol: In-Vitro Capsaicin Metabolism Assay

This protocol describes a general method for studying the metabolism of capsaicin using human liver microsomes or recombinant CYP enzymes.

Objective: To identify and quantify the metabolites of capsaicin formed by CYP450 enzymes.

Materials:

-

Capsaicin

-

Human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP2C9, CYP2E1, CYP3A4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Pre-incubate HLM or recombinant CYP enzymes with phosphate buffer at 37°C.

-

Add capsaicin (at various concentrations to determine kinetics) to the incubation mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time period (e.g., 0-60 minutes) at 37°C with gentle shaking.

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Processing:

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the formed metabolites.

-

Use authentic standards of the metabolites for accurate quantification if available.

-

-

Data Analysis:

-

Determine the rate of metabolite formation.

-

For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Diagram of Experimental Workflow:

Signaling Pathways

The pharmacological effects of this compound are mediated by the released capsaicin, which is a potent agonist of the TRPV1 receptor. There is currently limited public information on signaling pathways that may be directly affected by the this compound prodrug before its conversion.

Capsaicin-Mediated Signaling

The primary signaling pathway activated by capsaicin is the TRPV1 pathway.

Activation of the TRPV1 receptor by capsaicin leads to the opening of a non-selective cation channel, resulting in an influx of calcium and sodium ions. This influx depolarizes the neuron, leading to the sensation of pain and heat. Prolonged activation of TRPV1 can lead to desensitization of the nociceptors, resulting in analgesia.

Conclusion

This technical guide provides a summary of the in-vitro characterization of this compound conversion and the subsequent metabolism of capsaicin. The rapid, pH-dependent conversion of this compound to capsaicin is a key feature of this prodrug, enabling its use as a localized analgesic. The released capsaicin is then metabolized by hepatic CYP450 enzymes. Further research is warranted to fully elucidate the kinetic parameters of capsaicin metabolism and to investigate any potential direct pharmacological effects of the this compound prodrug.

References

- 1. 2022 PharmSci 360 Meeting [eventscribe.net]

- 2. Metabolism of capsaicin by cytochrome P450 produces novel dehydrogenated metabolites and decreases cytotoxicity to lung and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. METABOLISM OF CAPSAICINOIDS BY P450 ENZYMES: A REVIEW OF RECENT FINDINGS ON REACTION MECHANISMS, BIO-ACTIVATION, AND DETOXIFICATION PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

Vocacapsaicin and its Impact on Peripheral Nerve Sensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peripheral nerve sensitization, a key driver of pathological pain states, involves the heightened responsiveness of nociceptive neurons to stimuli. A primary molecular player in this process is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel expressed on C- and Aδ-nerve fibers.[1] Vocacapsaicin, a novel water-soluble prodrug of capsaicin, is emerging as a targeted therapeutic approach to modulate this pathway.[2][3] Administered locally, this compound rapidly converts to capsaicin at physiological pH, leading to a biphasic effect on TRPV1-expressing neurons: an initial activation that can cause a burning sensation, followed by a durable desensitization that results in long-lasting analgesia.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on peripheral nerve sensitization, and the experimental methodologies used to evaluate these effects.

Mechanism of Action: From this compound to TRPV1 Desensitization

This compound is designed to overcome the poor water solubility of capsaicin, allowing for its administration as an aqueous solution directly to the target tissue. At physiological pH (around 7.4), this compound undergoes a rapid, intramolecular cyclization reaction to release capsaicin and an inactive cyclic urea byproduct. This conversion is efficient, with a half-life of approximately 3-5 minutes, ensuring rapid exposure of peripheral nerve terminals to therapeutic concentrations of capsaicin.

Capsaicin, the active moiety, is a potent agonist of the TRPV1 receptor. The initial binding of capsaicin to TRPV1 induces a conformational change in the channel, leading to its opening and a significant influx of cations, primarily calcium (Ca2+) and sodium (Na+). This influx depolarizes the neuronal membrane, generating action potentials that are transmitted to the central nervous system and perceived as pain or heat.

Prolonged or high-concentration exposure to capsaicin, as achieved with this compound, leads to a state of desensitization. This is a multifaceted process involving:

-

Calcium-Dependent Desensitization: The initial influx of Ca2+ activates various intracellular signaling pathways. Calcium-dependent phosphatases, such as calcineurin, are activated and dephosphorylate the TRPV1 channel, reducing its sensitivity to subsequent stimuli.

-

Receptor Internalization: Sustained agonist binding can trigger the internalization of TRPV1 receptors from the cell membrane, further reducing the number of available channels to respond to stimuli.

-

Functional Defunctionalization: In addition to direct effects on the TRPV1 channel, the sustained depolarization and ionic influx can lead to the inactivation of voltage-gated sodium and calcium channels, impairing the neuron's ability to fire action potentials in response to other stimuli. This also contributes to a reversible "defunctionalization" of the nociceptive nerve endings.

This prolonged desensitization of TRPV1-expressing nociceptors is the basis for the long-lasting analgesia observed with this compound.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in managing pain has been demonstrated in clinical trials. The following tables summarize key quantitative findings.

Table 1: Clinical Efficacy of this compound in Post-Surgical Pain (Bunionectomy)

| Endpoint | This compound (0.30 mg/ml) | Placebo | P-value | Citation |

| Pain Reduction | ||||

| Reduction in pain at rest (0-96h) | 33% reduction | - | 0.005 | |

| Reduction in pain at rest (0-1 week) | 37% reduction | - | 0.004 | |

| Opioid Consumption | ||||

| Reduction in opioid consumption (0-96h) | 50% reduction | - | 0.002 | |

| Patients requiring no postoperative opioids | 26% | 5% | 0.025 | |

| Opioid cessation by Day 5 | 100% | 84% | 0.001 |

Table 2: Clinical Efficacy of this compound in Post-Surgical Pain (Open Laparotomy for Ventral Hernia Repair)

| Endpoint | This compound (24 mg) | Placebo | P-value | Citation |

| Reduction in pain after coughing (0-96h) | 46% reduction | - | 0.02 | |

| Reduction in pain with ambulation | 35% reduction | - | 0.08 |

Table 3: Preclinical Data on this compound Pharmacokinetics

| Parameter | Value | Conditions | Citation |

| In vitro half-life of this compound | ~3 minutes | pH 7.5, 37°C | |

| Water solubility of this compound | >50 mg/mL | - | |

| Water solubility of capsaicin | <0.1 mg/mL | - |

Signaling Pathways in TRPV1 Sensitization and Desensitization

The activity of the TRPV1 channel is tightly regulated by a complex network of intracellular signaling pathways. Peripheral inflammation releases a "soup" of inflammatory mediators that can sensitize TRPV1, lowering its activation threshold and contributing to hyperalgesia. Conversely, prolonged agonism by capsaicin triggers desensitization pathways.

TRPV1 Sensitization Pathway

Caption: Signaling cascade leading to TRPV1 sensitization.

Inflammatory mediators activate G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC) and adenylyl cyclase (AC). This results in the production of second messengers like diacylglycerol (DAG), inositol trisphosphate (IP3), and cyclic AMP (cAMP). These messengers, in turn, activate protein kinase C (PKC), protein kinase A (PKA), and Ca2+/calmodulin-dependent protein kinase II (CaMKII). These kinases then phosphorylate specific serine and threonine residues (e.g., S116, S502, S800) on the TRPV1 channel, increasing its sensitivity to stimuli.

Capsaicin-Induced TRPV1 Desensitization Pathway

Caption: Pathway of capsaicin-induced TRPV1 desensitization.

This compound rapidly converts to capsaicin, which causes prolonged activation of TRPV1 channels, leading to a large and sustained influx of Ca2+. This high intracellular Ca2+ concentration activates the phosphatase calcineurin, which dephosphorylates TRPV1, reducing its activity. Additionally, the sustained activation promotes the internalization and subsequent degradation of TRPV1 receptors and leads to the inactivation of other essential ion channels, culminating in a long-lasting state of nociceptor desensitization and analgesia.

Experimental Protocols for Assessing Peripheral Nerve Sensitization

A variety of in vivo and in vitro experimental models are used to study the effects of compounds like this compound on peripheral nerve sensitization.

In Vivo Behavioral Assays

These assays measure pain-related behaviors in animal models.

-

Von Frey Test for Mechanical Allodynia:

-

Acclimation: Place the rodent in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes.

-

Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

Endpoint: The mechanical withdrawal threshold is determined as the filament stiffness that elicits a paw withdrawal response 50% of the time, often calculated using the up-down method. A lower threshold indicates mechanical allodynia.

-

-

Hargreaves Test for Thermal Hyperalgesia:

-

Acclimation: Place the rodent in a plexiglass enclosure on a glass plate and allow it to acclimate.

-

Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.

-

Endpoint: The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A shorter latency indicates thermal hyperalgesia. A cut-off time (e.g., 20-35 seconds) is used to prevent tissue damage.

-

In Vitro and Ex Vivo Assays

These assays provide more direct measures of neuronal activity.

-

Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons:

-

Preparation: DRG neurons are cultured in vitro or an intact DRG is explanted.

-

Loading: The neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Stimulation: The neurons are perfused with solutions containing capsaicin or other sensitizing agents.

-

Measurement: Changes in intracellular calcium concentration are measured by detecting changes in fluorescence intensity using a microscope. An increase in fluorescence indicates neuronal activation.

-

-

Ex Vivo Peripheral Nerve Electrophysiology:

-

Dissection: A peripheral nerve (e.g., sciatic nerve) is dissected from a rodent and placed in a recording chamber with oxygenated artificial cerebrospinal fluid.

-

Stimulation and Recording: Suction electrodes are used to deliver an electrical stimulus to one end of the nerve and record the compound action potential (CAP) from the other end.

-

Analysis: The amplitudes and conduction velocities of the CAPs from different fiber types (e.g., myelinated Aδ-fibers and unmyelinated C-fibers) are analyzed. Changes in these parameters after application of this compound or capsaicin can indicate effects on nerve excitability and conduction.

-

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical assessment of this compound.

Conclusion

This compound represents a targeted and innovative approach to the management of peripheral pain by leveraging the unique properties of the TRPV1 channel. Its formulation as a water-soluble prodrug allows for the efficient local delivery of capsaicin, inducing a long-lasting desensitization of nociceptive nerve fibers. The quantitative data from clinical trials robustly supports its efficacy in reducing postsurgical pain and opioid consumption. A thorough understanding of the underlying signaling pathways and the use of validated preclinical models are crucial for the continued development and optimization of this therapeutic strategy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other TRPV1-modulating compounds on peripheral nerve sensitization.

References

- 1. Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and local tissue response to local instillation of this compound, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. algologia.gr [algologia.gr]

A Technical Review of Early-Phase Clinical Trial Results for Vocacapsaicin (CA-008) in Postsurgical Pain Management

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vocacapsaicin (CA-008) is a first-in-class, non-opioid therapeutic candidate under development by Concentric Analgesics for the management of postsurgical pain. It is a water-soluble prodrug that, when administered locally to the surgical site, rapidly converts to capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] This mechanism of action selectively desensitizes pain-conducting nerve fibers, providing extended analgesia without causing the sensory numbness or motor weakness associated with local anesthetics.[2] This document provides a technical overview of the early-phase clinical trial results for this compound, detailing its mechanism, experimental protocols, and clinical efficacy data from Phase II studies.

Mechanism of Action: TRPV1 Agonism

This compound's therapeutic effect is mediated by the activation of the TRPV1 channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][3]

-

Prodrug Conversion: The hydrophilic this compound is administered as an aqueous solution into the surgical site. It is rapidly converted to its active form, the lipophilic molecule capsaicin.

-

TRPV1 Binding and Activation: Capsaicin binds to the TRPV1 receptor, which functions as a polymodal transducer for noxious stimuli, including heat and protons (low pH).

-

Ion Influx and Depolarization: Channel activation leads to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions, causing neuronal depolarization and the initial sensation of pain or heat.

-

Prolonged Desensitization: Sustained activation of TRPV1 leads to a state of desensitization, where the neuron becomes less responsive to painful stimuli. This is believed to be mediated by Ca²⁺-dependent signaling pathways, including calmodulin interaction and dephosphorylation by calcineurin. This prolonged desensitization is the basis for this compound's extended analgesic effect, which can last for weeks.

Phase II Clinical Trial Protocols

This compound has been evaluated in several Phase II clinical trials for postsurgical pain. The most comprehensively reported study utilized bunionectomy as a validated surgical pain model.

Bunionectomy Dose-Ranging Study (NCT03599089) Protocol

-

Study Design: A multicenter, triple-blind, randomized, placebo-controlled, dose-ranging trial.

-

Patient Population: 147 adult patients undergoing bunionectomy.

-

Randomization & Blinding: Patients were randomized in a 1:1:1:1 ratio to one of four treatment arms. The triple-blinding ensured that patients, investigators, and sponsor personnel involved in the study conduct were unaware of the treatment assignments.

-

Treatment Arms:

-

Placebo (vehicle)

-

This compound 0.05 mg/mL

-

This compound 0.15 mg/mL

-

This compound 0.30 mg/mL

-

-

Drug Administration: A single, local administration of 14 mL of the assigned study drug was performed at the surgical site during wound closure. All patients received identical perioperative analgesia to standardize care.

-

Primary Endpoint: The prespecified primary endpoint was the area-under-the-curve (AUC) of the Numerical Rating Scale (NRS) pain score at rest through 96 hours post-surgery for the 0.30 mg/mL group compared to placebo.

-

Secondary Endpoints: Key secondary endpoints for the 0.30 mg/mL group included the percentage of opioid-free patients through 96 hours, total opioid consumption through 96 hours, and the AUC of the NRS pain score over the first week.

Clinical Efficacy and Safety Data

Phase II studies have demonstrated statistically significant reductions in postsurgical pain and opioid consumption across multiple surgical models.

Bunionectomy Study Results

The dose-ranging study identified 0.30 mg/mL as the effective dose, showing significant benefits over placebo.

Table 1: Key Efficacy Endpoints for this compound (0.30 mg/mL) vs. Placebo in Bunionectomy

| Endpoint | This compound (0.30 mg/mL) Result | Placebo Result | Reduction/Difference | p-value |

|---|---|---|---|---|

| Pain at Rest (AUC 0-96h) | - | - | 33% Reduction | 0.005 |

| Pain at Rest (AUC 0-168h) | - | - | 37% Reduction | 0.004 |

| Opioid Consumption (0-96h) | - | - | 50% Reduction | 0.002 |

| Opioid-Free Patients (0-96h) | 26% | 5% | 21% Absolute Difference | 0.025 |

| Opioid Cessation by Day 5 | 100% | 84% | All patients ceased use | 0.001 |

Total Knee Arthroplasty (TKA) & Hernia Repair Study Results

Results from other surgical models support the findings from the bunionectomy trial, demonstrating a consistent effect in reducing opioid need.

Table 2: Efficacy Data from TKA and Hernia Repair Phase II Studies

| Surgical Model | Endpoint | This compound Result | Placebo Result | Finding |

|---|---|---|---|---|

| Total Knee Arthroplasty | Patients Requiring Opioids at 2 Weeks | 38% | 50-58% | Reduced need for opioids post-TKA |

| Ventral Hernia Repair | Pain with Coughing (0-96h) | - | - | 46% reduction in pain vs. placebo |

| Ventral Hernia Repair | Pain with Ambulation | - | - | 35% reduction in pain vs. placebo |

Safety and Tolerability

Across the Phase II studies, this compound was reported to be safe and well-tolerated, with no significant differences in the rate, type, or severity of adverse events observed between the treatment and placebo groups. The reported adverse events were consistent with those typically expected following the respective surgical procedures. Notably, an initial transient increase in pain scores was observed in the first few hours post-administration, an expected effect of capsaicin-induced TRPV1 activation.

References

Methodological & Application

Vocacapsaicin for Post-Surgical Pain: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of vocacapsaicin in research settings, focusing on its administration for the management of post-surgical pain. This compound is a novel, water-soluble prodrug of capsaicin designed for localized administration. Its unique mechanism of action offers the potential for prolonged, non-opioid analgesia following surgical procedures.

Introduction to this compound

This compound is a first-in-class therapeutic that rapidly converts to capsaicin at physiological pH.[1][2] As a hydrophilic molecule, it is over 100-fold more soluble in water than capsaicin, allowing for administration in standard aqueous solutions.[1] This property overcomes the delivery challenges associated with the low water solubility of capsaicin.[3]

The released capsaicin is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, an ion channel primarily expressed on C-fiber nociceptors, which are responsible for mediating dull, aching pain post-surgery.[1] Initial activation of TRPV1 by capsaicin leads to a brief period of heightened sensation, followed by a prolonged state of desensitization of these pain-conducting nerve fibers. This selective defunctionalization of nociceptors provides long-lasting analgesia without causing the sensory numbness or motor weakness associated with local anesthetics.

Clinical trials have demonstrated that a single intraoperative administration of this compound can significantly reduce pain and opioid consumption for at least 96 hours, with effects persisting for up to two weeks.

Mechanism of Action: TRPV1 Signaling Pathway

This compound exerts its analgesic effect through the targeted action of its active form, capsaicin, on the TRPV1 receptor. The binding of capsaicin to the TRPV1 channel triggers a cascade of intracellular events leading to both initial nociceptor excitation and subsequent, long-lasting desensitization.

Figure 1: this compound's mechanism of action via the TRPV1 signaling pathway.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from Phase II clinical trials of this compound in various surgical models.

Table 1: Efficacy of this compound in Bunionectomy

| Endpoint (through 96 hours post-op) | Placebo | This compound (0.05 mg/mL) | This compound (0.15 mg/mL) | This compound (0.30 mg/mL) |

| Pain at Rest Reduction (vs. Placebo) | - | 21% | 20% | 33% |

| Opioid-Free Patients | 5% | 19% | 17% | 26% |

| Opioid Consumption Reduction (vs. Placebo) | - | Not Reported | Not Reported | 50% |

| Pain Reduction Over 1 Week (vs. Placebo) | - | 21% | 21% | 37% |

Table 2: Efficacy of this compound in Total Knee Arthroplasty (TKA)

| Endpoint (at 2 weeks post-op) | Placebo | This compound |

| Patients Requiring Opioids | 50-58% | 38% |

Table 3: Efficacy of this compound in Ventral Hernia Repair

| Endpoint (through 96 hours post-op) | Placebo | This compound (24 mg in 80 mL) |

| Pain Reduction on Coughing (vs. Placebo) | - | 46% |

| Pain Reduction on Ambulation (vs. Placebo) | - | 35% |

| Pain at Rest Reduction (vs. Placebo) | - | 21% (Not statistically significant) |

| Cumulative Opioid Consumption Reduction (vs. Placebo) | - | 26% (Not statistically significant) |

Experimental Protocols

Preparation of this compound Solution for Injection

This compound is stable in moderately acidic solutions, which allows for straightforward formulation without complex excipients. For research purposes, this compound can be prepared in a sterile saline solution with a citrate buffer to maintain an acidic pH (e.g., pH 3.9) for stability prior to administration.

Materials:

-

This compound HCl powder

-

Sterile saline for injection (0.9% NaCl)

-

Sterile citrate buffer (e.g., 0.1 M, pH 3.9)

-

Sterile vials

-

Sterile filters (0.22 µm)

Protocol:

-

In a sterile environment (e.g., a laminar flow hood), calculate the required amount of this compound HCl powder to achieve the desired final concentration (e.g., 0.05, 0.15, or 0.30 mg/mL).

-

Dissolve the this compound HCl powder in a volume of sterile saline.

-

Add the sterile citrate buffer to the solution to achieve the target pH and final volume.

-

Gently mix the solution until the powder is completely dissolved.

-

Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

-

Store the prepared solution according to the manufacturer's recommendations. At pH 3.9 and ambient temperature, the compound shows minimal degradation over several hours.

Note: At physiological pH (~7.4) and 37°C, this compound rapidly converts to capsaicin with a half-life of approximately 3-5 minutes. Therefore, it is crucial to maintain the acidic pH of the stock solution until immediately before administration.

Preclinical Administration Protocol (Rodent Osteotomy Model)

This protocol is adapted from preclinical studies in rat and rabbit osteotomy models.

Surgical Model: Unilateral femoral osteotomy in rats.

Anesthesia and Analgesia:

-

Administer appropriate general anesthesia.

-

Provide preoperative and postoperative analgesia (e.g., buprenorphine, carprofen) as per institutional animal care and use committee (IACUC) guidelines.

This compound Administration:

-

Following the creation of the osteotomy and prior to wound closure, prepare the desired dose of this compound solution (e.g., 0.15, 0.3, or 0.6 mg/kg).

-

Administer the solution as a single dose via a combination of:

-

Instillation: Directly apply a portion of the volume onto the surgical site, ensuring exposure to the cut tissues and bone.

-

Infiltration: Inject the remaining volume into the soft tissues surrounding the surgical site.

-

-

Proceed with standard wound closure.

Post-operative Monitoring:

-

Monitor animals for clinical signs, body weight, food consumption, and signs of pain.

-

Evaluate bone healing at specified time points using radiography, densitometry, and biomechanical testing.

Figure 2: Experimental workflow for preclinical administration of this compound.

Clinical Administration Protocol (Bunionectomy Model)

This protocol is based on the methodology of a Phase II clinical trial in patients undergoing bunionectomy.

Patient Population: Adult patients scheduled for bunionectomy.

Anesthesia: Light to moderate sedation with a forefoot field block (e.g., 0.5% bupivacaine).

This compound Administration:

-

The study drug (this compound at concentrations of 0.05, 0.15, or 0.30 mg/mL, or placebo) is prepared in a total volume of 14 mL.

-

Prior to wound closure, the surgeon administers the blinded study drug via a standardized procedure:

-

2 mL instilled onto the osteotomy surfaces.

-

9 mL infiltrated circumferentially into the deep soft tissue.

-

2 mL into the closed capsule space.

-

1 mL instilled onto the exposed wound surface before closure.

-

Post-operative Pain Management:

-

Patients are provided with rescue analgesia (e.g., oxycodone) on an as-needed basis for the initial 96-hour observation period.

-

Following the initial observation period, a multimodal analgesic regimen (e.g., ibuprofen, acetaminophen) is prescribed for mild to moderate pain, with opioids for breakthrough pain.

Data Collection:

-

Pain scores (e.g., Numerical Rating Scale - NRS) at rest and with ambulation are collected at regular intervals.

-

Opioid consumption is meticulously recorded.

-

Adverse events are monitored and documented.

Figure 3: Logical flow of a randomized controlled trial for this compound.

Safety and Tolerability

Across multiple clinical trials, this compound has been well-tolerated. There have been no significant differences in the rate, type, or severity of adverse events between this compound-treated groups and placebo groups. The observed adverse events are typically consistent with recovery from the specific surgical procedure. An initial, transient increase in pain in the first few hours post-administration can be expected due to the initial activation of TRPV1 receptors by capsaicin. Preclinical studies in animal models have also shown no deleterious effects on bone healing.

Conclusion

This compound represents a promising non-opioid therapeutic for the management of post-surgical pain. Its unique properties as a water-soluble prodrug of capsaicin allow for targeted, localized administration and prolonged analgesia. The provided protocols and data offer a foundation for researchers to further investigate the potential of this compound in various preclinical and clinical settings. As research progresses, this compound may become a cornerstone of multimodal analgesic regimens, helping to reduce reliance on opioids for post-surgical pain management.

References

Application Notes and Protocols for Local Administration of Vocacapsaicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vocacapsaicin (CA-008) is a first-in-class, water-soluble prodrug of capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Designed for local administration during surgical procedures, this compound provides targeted, long-lasting post-operative analgesia.[2][3] At the surgical site, this compound rapidly converts to capsaicin, which selectively desensitizes pain-conducting nerve fibers without causing sensory numbness or motor weakness.[2] This novel, non-opioid therapeutic has the potential to significantly reduce, and in some cases eliminate, the need for post-operative opioids.

These application notes provide a summary of the available data on this compound and protocols for its local administration based on findings from Phase II clinical trials.

Mechanism of Action

This compound exerts its analgesic effect through the activation of TRPV1 receptors on nociceptive sensory neurons. As a prodrug, the hydrophilic this compound is converted to the lipophilic capsaicin at the surgical site. Capsaicin then binds to the TRPV1 receptor, an ion channel that, when activated, allows an influx of cations, leading to depolarization of the neuron and the initial sensation of pain. However, prolonged activation of the TRPV1 receptor by capsaicin leads to a state of desensitization, rendering the neuron unresponsive to further painful stimuli. This sustained desensitization of pain fibers provides long-lasting analgesia.

Quantitative Data Summary

The following tables summarize the key quantitative data from Phase II clinical trials of this compound in various surgical models.

Table 1: Efficacy of this compound in Bunionectomy

| Endpoint (0-96 hours post-op) | This compound (0.30 mg/mL) | Placebo | p-value |

| Reduction in Pain at Rest | 33% | - | 0.005 |

| Opioid-Free Patients | 26% | 5% | 0.025 |

| Reduction in Opioid Consumption | 50% | - | 0.002 |

Table 2: Efficacy of this compound in Total Knee Arthroplasty (TKA)

| Endpoint (0-96 hours post-op) | This compound (36 mg) | Placebo | p-value |

| Reduction in Pain with Activity | 21% | - | 0.0006 |

| Reduction in Pain at Rest | 17% | - | 0.0012 |

| Reduction in Opioid Consumption | 30% | - | <0.0001 |

Table 3: Efficacy of this compound in Ventral Hernia Repair

| Endpoint (0-96 hours post-op) | This compound (24 mg) | Placebo | p-value |

| Reduction in Pain with Coughing | 46% | - | 0.02 |

| Reduction in Pain with Ambulation | 35% | - | 0.08 |

Experimental Protocols

The following are generalized protocols for the local administration of this compound based on published clinical trial methodologies. Note: These are not instructions for clinical use. Researchers should always refer to the specific protocols provided by the drug manufacturer or Institutional Review Board (IRB).

Protocol 1: Local Administration during Bunionectomy

Objective: To provide long-lasting post-operative analgesia following bunionectomy.

Materials:

-

This compound solution (0.05, 0.15, or 0.30 mg/mL)

-

Sterile saline with mannitol and citrate buffer (as placebo/vehicle)

-

14 mL sterile syringe

-

Appropriate needles for infiltration and instillation

Procedure:

-

Timing: Administer intraoperatively, before wound closure.

-

Total Volume: 14 mL of this compound solution or placebo.

-

Administration Technique:

-

Instillation: Apply 2 mL of the solution directly onto the osteotomy surfaces.

-

Infiltration: Inject 9 mL circumferentially into the deep soft tissues surrounding the surgical site.

-

Capsular Space Injection: Inject 2 mL into the closed capsule space.

-

Wound Surface Instillation: Apply 1 mL onto the exposed wound surface immediately before closure.

-

-

Post-Administration: Proceed with standard wound closure.

Protocol 2: Local Administration during Total Knee Arthroplasty (TKA)

Objective: To provide long-lasting post-operative analgesia following TKA.

Materials:

-

This compound solution (36 mg or 60 mg in 120 mL)

-

Sterile saline (as placebo/vehicle)

-

Sterile syringes and needles for infiltration and instillation

Procedure:

-

Timing: Administer intraoperatively.

-

Total Volume: 120 mL of this compound solution or placebo.

-

Administration Technique:

-

Instillation: Apply the solution onto the cut bone surfaces.

-

Infiltration: Infiltrate the solution into the periarticular soft tissues.

-

Capsular Injection: Inject into the closed capsule at the end of the procedure.

-

-

Post-Administration: Proceed with standard wound closure.

Protocol 3: Local Administration during Ventral Hernia Repair

Objective: To provide long-lasting post-operative analgesia following open laparotomy for ventral hernia repair.

Materials:

-

This compound solution (24 mg in 80 mL)

-

Aqueous solution (as placebo/vehicle)

-

Sterile syringes and needles for infiltration

Procedure:

-

Timing: Administer intraoperatively, before surgical closure.

-

Total Volume: 80 mL of this compound solution or placebo.

-

Administration Technique:

-

Infiltrate the solution into the following layers:

-

Deep midline peritoneal layer

-

Mesh/fascia layer (including the virtual space created for the mesh)

-

Anterior layer

-

-

-

Post-Administration: Proceed with standard wound closure.

Preparation of this compound Solution

Detailed, publicly available instructions for the reconstitution and preparation of this compound for injection are limited. Clinical trial literature describes this compound as being provided in an aqueous solution or as a formulation to be diluted in sterile saline. For research and developmental purposes, it is critical to adhere strictly to the preparation instructions provided by the manufacturer or in the official investigator's brochure to ensure proper concentration, stability, and sterility.

Safety and Tolerability

Across Phase II clinical trials, this compound has been reported to be generally safe and well-tolerated, with no significant differences in adverse events compared to placebo groups. Importantly, it does not produce the sensory numbness or motor weakness associated with local anesthetics.

Conclusion

This compound represents a promising advancement in non-opioid post-operative pain management. Its unique mechanism of action, delivered locally in a single administration, offers the potential for sustained analgesia and a reduction in opioid dependence. The protocols outlined in these notes, derived from clinical trial data, provide a foundation for further research and development of this novel therapeutic. For all applications, adherence to specific, manufacturer-provided guidelines is paramount.

References

Optimizing Vocacapsaicin Delivery: Application Notes and Protocols for Researchers

Application Note

Introduction

Vocacapsaicin, a water-soluble prodrug of capsaicin, presents a significant advancement in localized pain management, particularly in the post-surgical setting.[1][2][3][4][5] Its enhanced water solubility (greater than 50 mg/mL) overcomes the limitations of capsaicin's inherent hydrophobicity, allowing for administration as a simple aqueous solution. At physiological pH, this compound rapidly converts to capsaicin, which then acts as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on nociceptive nerve fibers. This targeted activation leads to a prolonged analgesic effect, reducing the need for opioid-based pain relief.

The optimal delivery of this compound is crucial to maximize its therapeutic efficacy and duration of action at the target site. This document provides detailed protocols for the formulation of this compound into a nanoparticle-based delivery system and subsequent in vitro characterization to assess its potential for sustained release and cellular interaction. These protocols are intended for researchers, scientists, and drug development professionals investigating novel delivery strategies for this compound and other capsaicinoids.

Mechanism of Action: TRPV1 Signaling Pathway

This compound exerts its analgesic effect through the targeted delivery of capsaicin to TRPV1 receptors. The binding of capsaicin to the TRPV1 channel, a non-selective cation channel, induces a conformational change that allows the influx of calcium and sodium ions. This influx leads to depolarization of the neuron, initially perceived as a sensation of heat and pain. However, prolonged activation of TRPV1 leads to a state of desensitization, where the nerve fiber becomes refractory to further painful stimuli, resulting in long-lasting analgesia.

Caption: TRPV1 signaling pathway activated by this compound-derived capsaicin.

Experimental Protocols

The following protocols provide a framework for the formulation of this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their subsequent in vitro evaluation.

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method, a technique suitable for encapsulating water-soluble drugs.

Materials:

-

This compound hydrochloride

-

Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)

-

Poly(vinyl alcohol) (PVA)

-

Dichloromethane (DCM)

-

Deionized water

Equipment:

-

Magnetic stirrer

-

Probe sonicator

-

Rotary evaporator

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Preparation of the Aqueous Phase: Dissolve 10 mg of this compound hydrochloride in 1 mL of deionized water.

-

Preparation of the Organic Phase: Dissolve 100 mg of PLGA in 4 mL of dichloromethane.

-

Emulsification: Add the aqueous phase to the organic phase and emulsify using a probe sonicator for 2 minutes on ice to form the primary (o/w) emulsion.

-

Secondary Emulsion Formation: Add the primary emulsion to 20 mL of a 2% (w/v) PVA solution and sonicate for 5 minutes on ice to form the (o/w) emulsion.

-

Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

-

Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

-

Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing 2% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours.

-

Storage: Store the lyophilized this compound-loaded PLGA nanoparticles at -20°C.

Protocol 2: Characterization of this compound-Loaded PLGA Nanoparticles

This protocol outlines the methods for determining the physicochemical properties of the formulated nanoparticles.

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Method: Dynamic Light Scattering (DLS)

-

Procedure:

-

Resuspend a small amount of lyophilized nanoparticles in deionized water.

-

Analyze the suspension using a Zetasizer instrument to determine the average particle size, PDI, and surface charge (zeta potential).

-

2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)

-

Method: High-Performance Liquid Chromatography (HPLC)

-

Procedure:

-

Total Drug Content: Accurately weigh 5 mg of lyophilized nanoparticles and dissolve in 1 mL of DCM. Add 4 mL of methanol to precipitate the polymer. Centrifuge and analyze the supernatant for this compound content using a validated HPLC method.

-

Free Drug Content: Centrifuge the nanoparticle suspension before washing (from Protocol 1, step 6) and analyze the supernatant for this compound content.

-

Calculations:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Weight of Drug in Nanoparticles) / (Weight of Nanoparticles)] x 100

-

-

| Parameter | Expected Range |

| Particle Size (nm) | 150 - 300 |

| Polydispersity Index (PDI) | < 0.3 |

| Zeta Potential (mV) | -15 to -30 |

| Encapsulation Efficiency (%) | > 70% |

| Drug Loading (%) | 1 - 5% |

| Table 1: Expected Physicochemical Properties of this compound-Loaded PLGA Nanoparticles. |

Protocol 3: In Vitro Drug Release Study

This protocol describes the assessment of this compound release from the PLGA nanoparticles over time.

Method: Dialysis Bag Method

Materials:

-

This compound-loaded PLGA nanoparticles

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (MWCO 12-14 kDa)

-

Shaking incubator

Procedure:

-

Accurately weigh 10 mg of lyophilized nanoparticles and resuspend in 2 mL of PBS (pH 7.4).

-

Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.

-

Immerse the dialysis bag in a container with 50 mL of PBS (pH 7.4).

-

Place the container in a shaking incubator at 37°C with gentle agitation (100 rpm).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS.

-

Analyze the withdrawn samples for this compound concentration using HPLC.

-

Plot the cumulative percentage of drug released versus time.

Protocol 4: Cell Viability Assay

This protocol assesses the cytotoxicity of the this compound formulation on a relevant cell line (e.g., human keratinocytes, HaCaT).

Method: MTT Assay

Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound-loaded PLGA nanoparticles

-

Free this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of free this compound and this compound-loaded nanoparticles for 24, 48, and 72 hours. Include untreated cells as a control.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

| Treatment Group | Concentration Range (µM) | Incubation Time (h) |

| Untreated Control | - | 24, 48, 72 |

| Free this compound | 10 - 500 | 24, 48, 72 |

| This compound-Loaded Nanoparticles | 10 - 500 (equivalent) | 24, 48, 72 |

| Table 2: Experimental Groups for Cell Viability Assay. |

Protocol 5: In Vitro Permeability Study

This protocol evaluates the ability of the this compound formulation to permeate a model epithelial barrier.

Method: Caco-2 Cell Monolayer Assay

Materials:

-

Caco-2 cells

-

Transwell® inserts (0.4 µm pore size)

-

Hank's Balanced Salt Solution (HBSS)

-

This compound-loaded PLGA nanoparticles

-

Free this compound

Procedure:

-

Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (>250 Ω·cm²).

-

Replace the medium in the apical and basolateral compartments with pre-warmed HBSS.

-

Add the test formulations (free this compound and this compound-loaded nanoparticles) to the apical compartment.

-

At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

-

Analyze the samples for this compound concentration using HPLC.

-

Calculate the apparent permeability coefficient (Papp).

| Parameter | Value |

| Cell Line | Caco-2 |

| Transwell® Pore Size (µm) | 0.4 |

| Seeding Density (cells/cm²) | 6 x 10⁴ |

| Culture Duration (days) | 21 |

| Acceptance TEER (Ω·cm²) | > 250 |

| Apical Volume (mL) | 0.5 |

| Basolateral Volume (mL) | 1.5 |

| Test Concentration (µM) | 100 |

| Table 3: Parameters for In Vitro Permeability Study. |

Experimental Workflow and Logic